1-Bromocyclopentane-1-carboxylic acid

説明

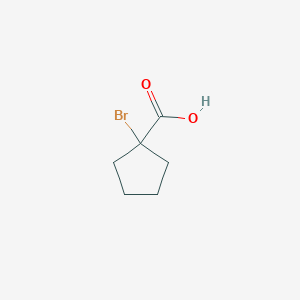

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCLEBGQGXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539962 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56447-24-6 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid is a halogenated cyclic carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid group on the same carbon of a cyclopentane ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the synthesis of novel compounds, particularly as a precursor to amino acids.

Chemical and Physical Properties

The following tables summarize the known and predicted chemical and physical properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | [1][2] |

| Molecular Weight | 193.04 g/mol | [1][2] |

| Melting Point | 66 °C | [1] |

| Boiling Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| pKa | Not experimentally determined. | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data

| Spectrum Type | Key Features (Predicted/Typical) | Source |

| ¹H NMR | The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 10-13 ppm. The protons on the cyclopentane ring will appear as multiplets in the upfield region, typically between 1.5 and 3.0 ppm. | |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm. The carbon bearing the bromine and carboxylic acid group will be significantly downfield. The other carbons of the cyclopentane ring will appear in the aliphatic region. | |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group is expected around 1700-1725 cm⁻¹. The C-Br stretch will appear in the fingerprint region.[3] | |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 192.98587. Other predicted adducts include [M+Na]⁺ (214.96781) and [M-H]⁻ (190.97131). |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinskii Reaction

This protocol is adapted from the general procedure for the Hell-Volhard-Zelinskii reaction.[1][4][5][6][7]

Materials:

-

Cyclopentanecarboxylic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

Procedure:

-

To a solution of cyclopentanecarboxylic acid in dichloromethane, add a catalytic amount of red phosphorus.

-

Slowly add bromine to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas.

-

After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis of 1-Aminocyclopentane-1-carboxylic Acid

This compound is a key precursor for the synthesis of 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic amino acid.[8][9]

Materials:

-

This compound

-

Ammonia (concentrated aqueous solution)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a sealed pressure vessel.

-

Add an excess of concentrated aqueous ammonia.

-

Heat the mixture and stir for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is the crude 1-aminocyclopentane-1-carboxylic acid, which can be purified by recrystallization from a water/ethanol mixture.

Chemical Reactivity and Signaling Pathways

Currently, there is no available information linking this compound to specific biological signaling pathways. Its primary role in research and development is as a synthetic intermediate.

Key Reactions

The reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

-

Nucleophilic Substitution (S_N2): The bromine atom is at a tertiary carbon, which would typically disfavor S_N2 reactions. However, the adjacent carbonyl group can stabilize a partial negative charge in the transition state, making it susceptible to attack by nucleophiles. This is exemplified by its reaction with ammonia to form 1-aminocyclopentane-1-carboxylic acid.

-

Esterification: The carboxylic acid can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst.

-

Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which can then react with amines to form amides.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Conversion to 1-Aminocyclopentane-1-carboxylic Acid

Caption: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 56447-24-6 | GCA44724 [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Bromocyclopentane(137-43-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic acid (CAS: 56447-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid, with the CAS number 56447-24-6, is a halogenated cyclic carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid group attached to the same carbon of a cyclopentane ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development as a precursor to biologically active molecules.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature. The presence of both a polar carboxylic acid group and a halogenated aliphatic ring influences its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56447-24-6 | [1][2] |

| Molecular Formula | C₆H₉BrO₂ | [1][2] |

| Molecular Weight | 193.04 g/mol | [1][2] |

| Melting Point | 66-70 °C | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| SMILES | C1CCC(C1)(C(=O)O)Br | [2] |

| InChIKey | MUSCLEBGQGXIBI-UHFFFAOYSA-N | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show multiplets for the methylene protons of the cyclopentane ring, typically in the range of 1.5-2.5 ppm. The carboxylic acid proton would appear as a broad singlet significantly downfield, likely above 10 ppm, though its position is concentration-dependent.

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon bearing the bromine and carboxylic acid group would appear further downfield than the other ring carbons due to the deshielding effects of the substituents. The methylene carbons of the cyclopentane ring would resonate in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong and sharp carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of Br, COOH, and parts of the cyclopentane ring.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, involving the α-bromination of a carboxylic acid.

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from established procedures for α-bromination of carboxylic acids.

Materials:

-

Cyclopentanecarboxylic acid

-

Red phosphorus

-

Bromine

-

Diethyl ether

-

Water

Procedure:

-

In a reaction flask equipped with a dropping funnel and a condenser, a mixture of cyclopentanecarboxylic acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is exothermic and generates hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is heated to facilitate the completion of the reaction.

-

Upon cooling, the reaction mixture is cautiously poured into water.

-

The aqueous mixture is extracted several times with diethyl ether.

-

The combined ether extracts are washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation under reduced pressure or recrystallization.

References

- 1. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H9BrO2 | CID 13411841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56447-24-6 | GCA44724 [biosynth.com]

An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 1-Bromocyclopentane-1-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated carboxylic acid with a cyclopentane ring. The bromine atom and the carboxylic acid group are both attached to the same carbon atom, creating a quaternary center.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 56447-24-6 | [2] |

| Chemical Formula | C₆H₉BrO₂ | [2] |

| Molecular Weight | 193.04 g/mol | [2] |

| Melting Point | 66 °C | [2] |

| SMILES | C1CCC(C1)(C(=O)O)Br | [1] |

| InChI | InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Peaks and Characteristics |

| ¹H NMR | The spectrum is expected to show complex multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | The spectrum would show a signal for the quaternary carbon attached to the bromine and carboxylic acid group, a signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), and signals for the methylene carbons of the cyclopentane ring. |

| IR Spectroscopy | A broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer. A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹. A C-Br stretching band would be observed in the fingerprint region.[3] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br and COOH. Predicted m/z values for various adducts have been calculated.[4] |

Synthesis

This compound can be synthesized via the Hell-Volhard-Zelinskii reaction from cyclopentanecarboxylic acid. This reaction involves the alpha-bromination of a carboxylic acid in the presence of phosphorus tribromide and bromine.

Experimental Protocol: Hell-Volhard-Zelinskii Reaction

This protocol is adapted from a known procedure for the synthesis of α-bromo carboxylic acids.

Materials:

-

Cyclopentanecarboxylic acid

-

Red phosphorus

-

Bromine

-

Ether

-

Water

Procedure:

-

In a reaction vessel, mix cyclopentanecarboxylic acid and red phosphorus.

-

Slowly add bromine to the mixture dropwise over a period of 2 hours. A vigorous reaction with the liberation of hydrogen bromide will be observed.

-

After the addition is complete, stir the reaction mixture at 60°C for 3 hours.

-

Cool the resulting dark-colored oil and pour it into water.

-

Extract the aqueous mixture three times with ether.

-

Combine the ether extracts and wash them with water.

-

Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the ether by distillation.

-

Distill the remaining oily residue under high vacuum to obtain this compound.

Reactivity and Applications

This compound is a useful intermediate in organic synthesis. The presence of both a carboxylic acid and a reactive bromine atom allows for a variety of chemical transformations. It can be used in reactions such as the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form β-hydroxy esters. The carboxylic acid moiety can undergo esterification, and the bromine atom can be displaced by nucleophiles.

Safety Information

Table 3: Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) before handling this compound and take appropriate safety precautions.

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Hell-Volhard-Zelinskii reaction.

Caption: Synthesis workflow for this compound.

References

In-depth Technical Guide: Physicochemical Properties of 1-Bromocyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 1-Bromocyclopentane-1-carboxylic acid, a key reagent and building block in organic synthesis and drug discovery.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C6H9BrO2[1][2][3][4][5] |

| Molecular Weight | 193.04 g/mol [1][2][4][5] |

| IUPAC Name | This compound[4] |

| CAS Number | 56447-24-6[1][2] |

| SMILES | OC(=O)C1(Br)CCCC1[2] |

Logical Relationship: From Structure to Molecular Weight

The molecular weight of a compound is a direct function of its atomic composition, as defined by its molecular formula. The following diagram illustrates the logical flow from the compound's name to its calculated molecular weight.

Caption: Logical workflow from chemical name to molecular weight.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromocyclopentane-1-carboxylic acid from cyclopentanecarboxylic acid. The primary method detailed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant physicochemical and quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a bromine atom at the α-position of cyclopentanecarboxylic acid creates a versatile intermediate that can undergo various subsequent transformations, allowing for the construction of more complex molecular architectures. The Hell-Volhard-Zelinsky reaction is the most common and effective method for this transformation.[1][2][3]

The Hell-Volhard-Zelinsky Reaction: Mechanism and Pathway

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-halogenation of carboxylic acids. The reaction is typically carried out using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), and a halogen, in this case, bromine (Br₂).[1] The reaction proceeds through the formation of an acyl bromide intermediate, which is crucial as carboxylic acids themselves do not readily enolize.[4]

The generally accepted mechanism for the HVZ reaction applied to the synthesis of this compound is as follows:

-

Formation of Acyl Bromide: Cyclopentanecarboxylic acid reacts with phosphorus tribromide to form cyclopentanecarbonyl bromide.[2][4]

-

Enolization: The acyl bromide, in equilibrium with its enol form, tautomerizes to create an enol intermediate.[2][5]

-

α-Bromination: The enol intermediate then reacts with bromine at the α-carbon to yield 1-bromocyclopentanecarbonyl bromide.[1][2]

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the work-up stage, to produce the final product, this compound.[2][6]

The overall reaction can be visualized as follows:

Experimental Protocol

The following experimental protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentanecarboxylic Acid | 114.14 | 20.0 g | 0.175 |

| Red Phosphorus | 30.97 | 2.5 g | 0.081 |

| Bromine | 159.81 | 17.9 mL (55.7 g) | 0.349 |

| Diethyl Ether | 74.12 | As required | - |

| Water | 18.02 | As required | - |

Procedure

The experimental workflow can be summarized as follows:

Step-by-Step Methodology:

-

Initial Setup: In a suitable reaction vessel, combine 20.0 g (0.175 mol) of cyclopentanecarboxylic acid with 2.5 g of red phosphorus.

-

Addition of Bromine: Over a period of 2 hours, add 17.9 mL (0.352 mol) of bromine dropwise to the mixture. A vigorous reaction with the evolution of hydrogen bromide gas will be observed. This step should be performed in a well-ventilated fume hood.

-

Reaction Heating: After the addition of bromine is complete, stir the reaction mixture at 60°C for 3 hours.

-

Work-up: Cool the dark-colored, oily reaction mixture and pour it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the ether extracts and wash them with water. Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the diethyl ether by distillation.

-

Purification: The remaining oily residue is purified by high vacuum distillation to yield this compound.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Cyclopentanecarboxylic Acid and this compound

| Property | Cyclopentanecarboxylic Acid | This compound |

| Molecular Formula | C₆H₁₀O₂ | C₆H₉BrO₂[7] |

| Molar Mass ( g/mol ) | 114.14 | 193.04[7] |

| Appearance | Colorless oil | Colorless to pale yellow liquid or solid[7] |

| Melting Point (°C) | 4 | 66[7] |

| Boiling Point (°C) | 216 | - |

| CAS Number | 3400-45-1 | 56447-24-6[7] |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Cyclopentanecarboxylic Acid |

| Reagents | Red Phosphorus, Bromine |

| Reaction Temperature | 60°C |

| Reaction Time | 3 hours (post-addition) |

| Reported Yield | Not explicitly stated in the provided protocol. Yields for HVZ reactions can vary widely depending on the substrate and reaction conditions. |

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Phosphorus Tribromide (formed in situ): is corrosive and reacts violently with water.

-

Hydrogen Bromide (byproduct): is a corrosive gas. The reaction should be equipped with a gas trap to neutralize the evolving HBr.

-

Diethyl Ether: is highly flammable. All heating should be conducted using a heating mantle and not an open flame.

Conclusion

The synthesis of this compound from cyclopentanecarboxylic acid is effectively achieved through the Hell-Volhard-Zelinsky reaction. This technical guide provides a detailed protocol and the underlying chemical principles for this transformation. The resulting α-bromo acid is a versatile intermediate for further synthetic modifications, making this a valuable procedure for researchers in medicinal chemistry and drug development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. This compound | 56447-24-6 | GCA44724 [biosynth.com]

An In-depth Technical Guide to the Formation of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromocyclopentane-1-carboxylic acid, a valuable intermediate in organic synthesis. The core focus is on the mechanism of its formation via the Hell-Volhard-Zelinsky reaction, a cornerstone method for the α-halogenation of carboxylic acids. This document includes a detailed breakdown of the reaction mechanism, a step-by-step experimental protocol, tabulated physicochemical data, and a discussion on the spectroscopic characteristics of the final product. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge required to understand and utilize this chemical transformation.

Introduction

This compound is a halogenated cyclic carboxylic acid. The presence of both a bromine atom and a carboxylic acid functional group on the same tertiary carbon atom makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical compounds and novel materials. The primary and most effective method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the selective bromination of the α-carbon of a carboxylic acid.[1][2] This guide will delve into the intricacies of this reaction as applied to the synthesis of the title compound from cyclopentanecarboxylic acid.

The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The formation of this compound from cyclopentanecarboxylic acid proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is essential for the α-halogenation of carboxylic acids that possess an α-hydrogen.[3][4] Carboxylic acids themselves do not readily enolize to an extent sufficient for direct α-halogenation.[4] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate.[1][4]

The mechanism can be broken down into four principal stages:

-

Acyl Bromide Formation: A catalytic amount of phosphorus, typically red phosphorus or phosphorus tribromide (PBr₃), reacts with bromine (Br₂) to form PBr₃ in situ. This PBr₃ then converts the cyclopentanecarboxylic acid into cyclopentanecarbonyl bromide.[1][5] This step is crucial as the acyl bromide is more readily enolized than the parent carboxylic acid.[4]

-

Enolization: The cyclopentanecarbonyl bromide tautomerizes to its enol form. This keto-enol tautomerism is typically catalyzed by the HBr generated in the first step and provides the nucleophilic α-carbon necessary for bromination.[1][5]

-

α-Bromination: The enol form of the acyl bromide acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of 1-bromo-cyclopentanecarbonyl bromide and a bromide ion.[1]

-

Hydrolysis/Exchange: The newly formed 1-bromo-cyclopentanecarbonyl bromide is a highly reactive intermediate. In the final step of the reaction, this intermediate can react with water during the workup (hydrolysis) to yield the final product, this compound.[1] Alternatively, it can undergo a bromide exchange with a molecule of the starting cyclopentanecarboxylic acid, regenerating the cyclopentanecarbonyl bromide intermediate and forming the final product, thus continuing the catalytic cycle.[3][4]

Reaction Pathway Diagram

Caption: Overall transformation via the Hell-Volhard-Zelinsky reaction.

Detailed Mechanism Diagram

Caption: Stepwise mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Yields for this specific reaction are not widely reported, but similar HVZ reactions on cyclic carboxylic acids can achieve high yields, such as 85% for the α-bromination of cyclobutanecarboxylic acid.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Cyclopentanecarboxylic acid | 114.14 | 20.0 | 0.175 | 1.0 |

| Red Phosphorus | 30.97 | 2.5 | 0.081 | 0.46 |

| Bromine (Br₂) | 159.81 | 56.25 (17.9 mL) | 0.352 | 2.01 |

| Diethyl ether | 74.12 | - | - | - |

| Water | 18.02 | - | - | - |

Procedure

-

Reaction Setup: In a suitable reaction vessel equipped with a dropping funnel and a reflux condenser, combine 20.0 g (0.175 mol) of cyclopentanecarboxylic acid and 2.5 g (0.081 mol) of red phosphorus.

-

Addition of Bromine: Over a period of 2 hours, add 17.9 mL (56.25 g, 0.352 mol) of bromine dropwise to the mixture. A vigorous reaction with the evolution of hydrogen bromide gas will be observed. This step should be performed in a well-ventilated fume hood.

-

Reaction Heating: After the addition is complete, stir the reaction mixture at 60°C for 3 hours.

-

Workup - Quenching and Extraction: Cool the dark, oily reaction mixture and carefully pour it into cold water. Extract the aqueous mixture three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with water. Dry the ether phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Purification: Remove the diethyl ether by rotary evaporation. The remaining oily residue is then purified by distillation under high vacuum to yield this compound.

Physicochemical and Spectroscopic Data

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 56447-24-6 | [6] |

| Molecular Formula | C₆H₉BrO₂ | [6][7] |

| Molecular Weight | 193.04 g/mol | [6][7] |

| Monoisotopic Mass | 191.97859 Da | [6] |

| Melting Point | 66 °C | [8] |

| XLogP3 (Predicted) | 1.6 | [6] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

The spectrum will lack a proton signal at the α-carbon, confirming successful substitution.

-

The eight protons on the cyclopentane ring (β and γ positions) would appear as complex multiplets, likely in the range of 1.5-2.5 ppm.

-

A very broad singlet far downfield, typically >10 ppm (often around 12 ppm), corresponding to the acidic carboxylic acid proton (-COOH).[9] The exact chemical shift is dependent on concentration and solvent.[9]

-

-

¹³C NMR Spectroscopy:

-

The carboxylic acid carbon (C=O) signal would appear in the range of 165-185 δ.[9]

-

The quaternary α-carbon attached to the bromine atom would be significantly downfield.

-

Other sp³ hybridized carbons of the cyclopentane ring would appear further upfield.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10]

-

A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The base peak is often due to the cleavage of the C-Br bond.

-

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and effective pathway for the synthesis of this compound from cyclopentanecarboxylic acid. The mechanism, involving the formation and subsequent bromination of an acyl bromide enol, is well-understood and allows for specific α-halogenation. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists in research and industry, facilitating the synthesis and application of this versatile chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. This compound | C6H9BrO2 | CID 13411841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 56447-24-6 | Buy Now [molport.com]

- 8. biosynth.com [biosynth.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Bromocyclopentane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromocyclopentane-1-carboxylic acid, a key building block in organic synthesis and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.5 | Multiplet | 2H | α-CH₂ |

| ~1.8-2.1 | Multiplet | 4H | β, β'-CH₂ |

| ~1.6-1.8 | Multiplet | 2H | γ-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~60-70 | C-Br (Quaternary) |

| ~35-45 | α-CH₂ |

| ~25-35 | β-CH₂ |

Table 3: Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1210-1320 | Medium | C-O stretch |

| 920-960 | Medium, Broad | O-H bend |

| 550-650 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 192/194 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 113 | [M-Br]⁺, Loss of Bromine radical |

| 147/149 | [M-COOH]⁺, Loss of Carboxyl radical |

| 69 | [C₅H₉]⁺, Cyclopentyl cation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the acidic proton.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of the crystalline sample with anhydrous potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common method for small organic molecules and is expected to provide valuable fragmentation information.[1][2][3][4][5]

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromocyclopentane-1-carboxylic acid, a halogenated cycloalkane derivative of interest in synthetic and medicinal chemistry. The information is presented to support research, development, and handling of this compound.

Core Physical and Chemical Data

This compound is a solid at room temperature. The fundamental identifiers and physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| CAS Number | 56447-24-6 | [1] |

| IUPAC Name | This compound | [2] |

| Melting Point | 66 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| SMILES | C1CCC(C1)(C(=O)O)Br | [3] |

| InChIKey | MUSCLEBGQGXIBI-UHFFFAOYSA-N | [3] |

Hazard and Safety Information

For safe handling and use in a laboratory or manufacturing setting, it is crucial to be aware of the hazard profile of this compound. The compound is associated with the following hazards:

Appropriate personal protective equipment (PPE) and engineering controls should be utilized when working with this substance. Recommended precautionary measures include:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for a solid carboxylic acid would be employed.

Melting Point Determination

A standard capillary melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Boiling Point, Density, and Solubility Determination

As this compound is a solid at room temperature with a relatively low melting point, its boiling point would likely be determined under reduced pressure to prevent decomposition. Density could be determined using gas pycnometry for the solid or a hydrometer for the molten state.

Solubility would be assessed by adding a known mass of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, dichloromethane) at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved solute would be determined by a suitable analytical method, such as HPLC or titration.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a compound like this compound.

Caption: Workflow for Physical Property Determination.

References

solubility of 1-Bromocyclopentane-1-carboxylic acid

An In-depth Technical Guide to the Solubility of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of solubility for carboxylic acids. Furthermore, it provides a detailed experimental protocol for determining its solubility in various solvents, which is crucial for its application in research and drug development.

Core Compound Information

This compound is a halogenated carboxylic acid with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol .[1][2][3][4] Its structure consists of a five-membered cyclopentane ring substituted with both a bromine atom and a carboxylic acid group at the same carbon atom. The presence of the polar carboxylic acid group and the relatively nonpolar brominated cyclopentane ring suggests a nuanced solubility profile.

Predicted Solubility Profile

The is dictated by the interplay between its polar carboxylic acid functional group and its nonpolar bromocyclopentyl moiety. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the bromocyclopentyl group contributes to its solubility in nonpolar organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | (e.g., Water) - Low to slight solubility. The presence of the carboxylic acid group allows for some interaction with water through hydrogen bonding. However, the nonpolar bromocyclopentane backbone is expected to significantly limit its aqueous solubility.[5] | |

| Polar Aprotic | (e.g., DMSO, DMF, Acetone) - Good solubility is expected. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the overall molecule. | |

| Nonpolar | (e.g., Hexane, Toluene) - Moderate to good solubility is predicted. The nonpolar bromocyclopentyl group will interact favorably with nonpolar solvents through van der Waals forces. | |

| Ethers | (e.g., Diethyl ether, THF) - Good solubility is expected. Ethers can act as hydrogen bond acceptors and also have sufficient nonpolar character to dissolve the cyclopentane ring. Extraction from an aqueous solution into ether is a common procedure for similar compounds.[6] | |

| Alcohols | (e.g., Methanol, Ethanol) - Good solubility is anticipated. Alcohols are polar and can engage in hydrogen bonding with the carboxylic acid group, while also having an alkyl chain that can interact with the nonpolar part of the molecule. | |

| Aqueous Base | (e.g., 5% NaOH, 5% NaHCO₃) - High solubility is expected. This compound will react with a base to form the corresponding carboxylate salt, which is ionic and therefore highly soluble in water.[7][8][9] | |

| Aqueous Acid | (e.g., 5% HCl) - Low solubility is expected, similar to its solubility in water. The acidic conditions will not enhance the solubility of this acidic compound.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and quantitative determination of the .

Materials and Equipment

-

This compound (solid)

-

Selection of solvents: Distilled water, Methanol, Ethanol, Acetone, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Diethyl ether, Tetrahydrofuran (THF), Hexane, Toluene

-

Aqueous solutions: 5% (w/v) Sodium Hydroxide, 5% (w/v) Sodium Bicarbonate, 5% (w/v) Hydrochloric Acid

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Glass vials with screw caps

-

Pipettes and tips

-

pH meter

Qualitative Solubility Determination

This procedure provides a rapid assessment of solubility in various solvents.

-

Sample Preparation : Weigh approximately 10 mg of this compound into a series of labeled glass vials.

-

Solvent Addition : Add 1 mL of a selected solvent to each vial.

-

Mixing : Cap the vials and vortex for 1-2 minutes at room temperature.

-

Observation : Visually inspect the vials for the presence of undissolved solid.

-

Classification :

-

Soluble : No solid particles are visible.

-

Slightly Soluble : A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble : The solid does not appear to have dissolved.

-

-

Reaction with Aqueous Base : For vials containing 5% NaOH and 5% NaHCO₃, observe for effervescence (in the case of NaHCO₃) and complete dissolution.[7][9]

-

Acidification : To the clear solutions from the aqueous base tests, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and its salt formation.[7]

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

-

Sample Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Dilution : Dilute the extracted supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation : Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the .

Caption: Workflow for Solubility Determination of this compound.

References

- 1. This compound | 56447-24-6 | GCA44724 [biosynth.com]

- 2. This compound | C6H9BrO2 | CID 13411841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 56447-24-6 | AChemBlock [achemblock.com]

- 4. This compound | 56447-24-6 | Buy Now [molport.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. prepchem.com [prepchem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. web.mnstate.edu [web.mnstate.edu]

Stability and Storage of 1-Bromocyclopentane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromocyclopentane-1-carboxylic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in synthetic chemistry. This guide covers known stability information, potential degradation pathways, recommended storage protocols, and a general methodology for conducting stability studies.

Core Concepts in Chemical Stability

The chemical stability of a compound refers to its ability to resist chemical change or decomposition under various environmental conditions. For a reactive intermediate like this compound, understanding its stability profile is critical for ensuring its quality, purity, and suitability for use in subsequent synthetic steps. Factors that can influence stability include temperature, light, humidity, and compatibility with other chemical substances.

Stability Profile of this compound

Based on available safety data sheets and the general chemical properties of α-bromo carboxylic acids, this compound is considered chemically stable under standard ambient conditions, such as at room temperature.[1] However, its reactivity is heightened under specific conditions, leading to potential degradation.

Incompatible Materials and Conditions

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react with the compound, potentially leading to vigorous and exothermic reactions.[1]

-

Strong Bases: As a carboxylic acid, it will react with strong bases in an acid-base neutralization. Furthermore, basic conditions can promote elimination and substitution reactions at the carbon bearing the bromine atom.[1]

-

Heat and Sources of Ignition: The compound is a flammable liquid and vapor.[1] Elevated temperatures can lead to the formation of explosive vapor/air mixtures.[1] Heating should be avoided to prevent decomposition.[1]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, the known reactivity of α-bromo carboxylic acids suggests several potential degradation pathways.[2][3][4] The bromine atom at the alpha position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

A primary degradation pathway is likely hydrolysis , where the bromine atom is displaced by a hydroxyl group to form 1-Hydroxycyclopentane-1-carboxylic acid. This reaction can be accelerated by the presence of water and is particularly favorable under basic conditions.

Another potential degradation route is dehydrobromination to form cyclopent-1-ene-1-carboxylic acid, especially in the presence of a base.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | To minimize the rate of potential degradation reactions and prevent the formation of explosive vapor/air mixtures at elevated temperatures.[1] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1] | To prevent the ingress of moisture, which can lead to hydrolysis, and to ensure any vapors are safely dispersed. |

| Light | Store in a light-resistant container. | Although not explicitly stated in the primary safety data, photolytic degradation is a potential pathway for halogenated compounds. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with oxygen and moisture. |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, a forced degradation study is the recommended approach. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

Caption: A general experimental workflow for conducting a forced degradation study.

Detailed Methodologies

1. Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and collect samples at shorter time intervals due to expected faster degradation (e.g., 0, 15, 30, 60, 120 minutes).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at set intervals.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Analytical Method:

-

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point. A mass spectrometric (MS) detector can be coupled to aid in the identification of degradation products.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

4. Data Presentation:

-

The results should be summarized in a table, showing the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition at different time points.

| Stress Condition | Time (hours) | This compound (%) | Degradant 1 (%) | Degradant 2 (%) |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 8 | 95.2 | 4.5 | <0.1 | |

| 24 | 88.7 | 10.8 | 0.5 | |

| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |

| 1 | 45.3 | 54.1 | <0.1 | |

| 2 | 10.1 | 89.2 | 0.7 | |

| 3% H₂O₂, RT | 24 | 98.5 | 1.2 | <0.1 |

| 60°C (Solid) | 24 | 99.8 | <0.1 | <0.1 |

| Photolytic (ICH Q1B) | - | 99.5 | 0.4 | <0.1 |

Note: The data in this table is illustrative and represents a hypothetical outcome of a forced degradation study. Actual results may vary.

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. Understanding these relationships is key to its proper handling and storage.

Caption: Logical relationships of factors affecting the stability of the compound.

Conclusion

While this compound is stable under standard ambient conditions, its longevity and purity are best preserved by adhering to strict storage protocols. Researchers and drug development professionals should be mindful of its incompatibility with strong bases and oxidizing agents, and its sensitivity to heat. For applications requiring a thorough understanding of its degradation profile, conducting a forced degradation study as outlined in this guide is strongly recommended. This will ensure the quality of the starting material and the integrity of the subsequent research and development processes.

References

An In-depth Technical Guide to the Material Safety of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 1-Bromocyclopentane-1-carboxylic acid, consolidating critical information for its safe handling, storage, and use in a laboratory setting. The following sections detail the compound's properties, hazards, and the necessary precautions for its use in research and development.

Section 1: Chemical Identification and Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 56447-24-6 | [2][3] |

| Molecular Formula | C6H9BrO2 | [2][3][4] |

| Molecular Weight | 193.04 g/mol | [2] |

| Melting Point | 66-70 °C | |

| Appearance | Powder | |

| SMILES | C1CCC(C1)(C(=O)O)Br | [2] |

| InChIKey | MUSCLEBGQGXIBI-UHFFFAOYSA-N | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and warnings.

GHS Pictograms:

GHS Hazard Statements: [2]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage.[5] |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

| - | Toxic if swallowed.[3] |

| - | Toxic in contact with skin.[3] |

| - | Toxic if inhaled.[3] |

| - | Suspected of causing genetic defects.[3] |

GHS Precautionary Statements: [3][4][5]

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P316 | Get emergency medical help immediately. |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. |

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated place.[5]

-

Wear suitable protective clothing, including gloves and eye/face protection.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use non-sparking tools.[5]

-

Prevent fire caused by electrostatic discharge steam.[5]

Storage:

-

Store in a cool, well-ventilated place.

-

Keep container tightly closed.

-

Store locked up.[5]

-

Recommended storage temperature is 0-8 °C.[3]

References

In-depth Technical Guide on the Theoretical Studies of 1-Bromocyclopentane-1-carboxylic acid: A Search for Existing Research

Publicly Available Computed Data

Chemical databases such as PubChem provide basic computed properties for 1-bromocyclopentane-1-carboxylic acid. These are typically calculated using computational chemistry software as part of large-scale data deposition and are not part of a dedicated research study.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | PubChem[1] |

| Molecular Weight | 193.04 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 191.97859 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.97859 g/mol | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 155 | PubChem[1] |

Note: These values are computationally predicted and have not been experimentally verified in a dedicated study.

Hypothetical Framework for Theoretical Studies

While no specific studies exist for this compound, a theoretical investigation would likely follow established computational chemistry protocols. These methodologies are routinely applied to understand the structure, properties, and reactivity of molecules.

Logical Workflow for a Theoretical Study

References

Quantum Chemical Blueprint for 1-Bromocyclopentane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-Bromocyclopentane-1-carboxylic acid. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust theoretical framework and plausible computational results based on established methodologies for analogous halogenated cycloalkane carboxylic acids.

Introduction

This compound is a halogenated derivative of cyclopentanecarboxylic acid. The introduction of a bromine atom at the alpha-position to the carboxylic acid group is expected to significantly influence the molecule's conformational preferences, electronic properties, and reactivity. Understanding these characteristics at a quantum-mechanical level is crucial for applications in medicinal chemistry, materials science, and reaction mechanism studies. This guide details the theoretical protocols for such an investigation and presents anticipated findings.

Theoretical Methodology and Computational Protocols

A thorough quantum chemical investigation of this compound would involve a multi-step computational protocol. The following sections detail the proposed methodologies, which are standard in the field for molecules of similar complexity.

Conformational Analysis

The initial step involves a comprehensive search for all possible stable conformers of the molecule. The puckering of the cyclopentane ring and the orientation of the carboxylic acid and bromine substituents lead to several potential energy minima.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms.

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ).

-

Solvation Effects: The influence of a solvent (e.g., water, chloroform) on the conformational equilibrium can be modeled using a Self-Consistent Reaction Field (SCRF) method, such as the Polarizable Continuum Model (PCM).

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro Compounds Using 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro compounds utilizing 1-Bromocyclopentane-1-carboxylic acid as a key starting material. The described methodology is based on the Reformatsky reaction, a powerful tool for carbon-carbon bond formation, which in this context, facilitates the construction of complex spirocyclic frameworks. Spiro compounds are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures, which can lead to novel pharmacological properties.

Core Application: Synthesis of 7-Azaspiro[4.5]decane Derivatives

A primary application of this compound in spiro compound synthesis is in the preparation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This is achieved through a Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides.[1] The reaction proceeds by forming an organozinc intermediate from the methyl ester of this compound, which then undergoes a nucleophilic addition to the enamide system, followed by cyclization to yield the spirocyclic product.

Experimental Protocol: Reformatsky Reaction for Spiro Compound Synthesis

This protocol details the synthesis of 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles from methyl 1-bromocyclopentane-1-carboxylate and N-methyl-3-aryl-2-cyanoprop-2-enamides.

Materials:

-

Methyl 1-bromocyclopentane-1-carboxylate

-

N-methyl-3-aryl-2-cyanoprop-2-enamide (various aryl derivatives can be used)

-

Zinc (activated)

-

Anhydrous solvents (e.g., THF, dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., dilute HCl, saturated NH4Cl, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet, add zinc dust or turnings. Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).

-

Reaction Setup: Under an inert atmosphere, add anhydrous solvent to the flask containing the activated zinc.

-

Initiation of Reformatsky Reagent Formation: Add a small amount of a solution of methyl 1-bromocyclopentane-1-carboxylate in the anhydrous solvent to the zinc suspension. Gentle heating may be required to initiate the reaction. An exothermic reaction indicates the formation of the organozinc reagent.

-

Addition of Reactants: Once the reaction has initiated, add the remaining solution of methyl 1-bromocyclopentane-1-carboxylate and a solution of the N-methyl-3-aryl-2-cyanoprop-2-enamide in the anhydrous solvent dropwise and concurrently to the reaction mixture. Maintain a gentle reflux throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for a specified time until the starting materials are consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then quench by pouring it into a cold, saturated aqueous solution of NH4Cl or dilute HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Data Presentation

The following table summarizes typical reaction parameters and yields for the synthesis of various 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.

| Aryl Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenyl | 4 | Reflux | 75 |

| 4-Methylphenyl | 4.5 | Reflux | 78 |

| 4-Methoxyphenyl | 5 | Reflux | 82 |

| 4-Chlorophenyl | 4 | Reflux | 72 |

Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 7-azaspiro[4.5]decane derivatives using the Reformatsky reaction.

Caption: General workflow for the synthesis of spiro compounds.

Signaling Pathway Analogy in Drug Discovery

While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, highlighting the key transformations.

Caption: Key transformations in the spirocyclization process.

References

Application Notes and Protocols for Stereoselective Reactions with 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1-Substituted Cyclopentane Carboxylic Acids

Enantiomerically pure cyclic amino acids are of significant interest in medicinal chemistry and drug development. Their rigid structures make them valuable as "constrained" amino acid mimics. When incorporated into peptides, these structures can induce specific secondary conformations, such as β-turns or helical folds, and can increase resistance to enzymatic degradation, thereby improving pharmacokinetic properties.

Specifically, chiral derivatives of 1-aminocyclopentane-1-carboxylic acid are recognized as potent and selective ligands for various receptors in the central nervous system. Certain stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), for example, are well-known agonists for metabotropic glutamate receptors (mGluRs)[1][2]. Modulating these receptors is a key strategy in the development of therapeutics for neurological disorders. Consequently, robust methods for the stereoselective synthesis of these scaffolds are highly sought after.

This document outlines a detailed protocol for the stereoselective synthesis of a precursor to chiral 1-aminocyclopentane-1-carboxylic acid, starting from racemic 1-bromocyclopentane-1-carboxylic acid. The proposed strategy is a Dynamic Kinetic Resolution (DKR) via nucleophilic substitution, a powerful method for converting a racemic mixture into a single, highly enriched diastereomer.

Principle of the Reaction: Dynamic Kinetic Resolution

The core of this protocol is the dynamic kinetic resolution of the methyl ester of this compound. This process involves two key steps occurring concurrently:

-

Racemization of the Starting Material: The α-bromo ester undergoes rapid in-situ racemization at its stereocenter, facilitated by a halide source (Tetrabutylammonium iodide - TBAI). This ensures that the entire starting material is available for conversion into the desired stereoisomer, allowing for a theoretical yield of up to 100%.

-

Stereoselective Nucleophilic Substitution: A chiral nucleophile, in this case, the methyl ester of an L-amino acid (e.g., L-Alanine methyl ester), reacts preferentially with one of the enantiomers of the rapidly racemizing α-bromo ester. This selective reaction kinetically favors the formation of one diastereomer of the resulting iminodiacetate product over the other.

The overall transformation converts a racemic starting material into a single, diastereomerically enriched product in high yield.

Experimental Protocol: Stereoselective Amination via DKR

This protocol is adapted from established procedures for the dynamic kinetic resolution of α-bromo carboxylic acid derivatives.[3][4]

Step 1: Esterification of this compound

The carboxylic acid must first be converted to its methyl ester to be suitable for the DKR reaction.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (as solvent)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/GC-MS analysis indicates complete conversion.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting crude methyl 1-bromocyclopentane-1-carboxylate can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

-

Step 2: Dynamic Kinetic Resolution with L-Alanine Methyl Ester

-

Reagents and Materials:

-

Methyl 1-bromocyclopentane-1-carboxylate (racemic, 1.0 eq)

-

L-Alanine methyl ester hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIEA) (2.5 eq)

-

Tetrabutylammonium iodide (TBAI) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous (as solvent)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add racemic methyl 1-bromocyclopentane-1-carboxylate, L-alanine methyl ester hydrochloride, and TBAI.

-

Add anhydrous acetonitrile via syringe to dissolve the reagents.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIEA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the purified product.

-

Data Presentation: Expected Results